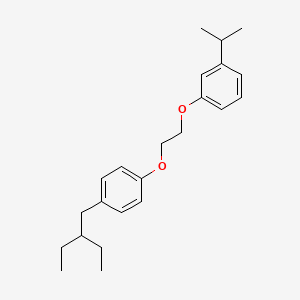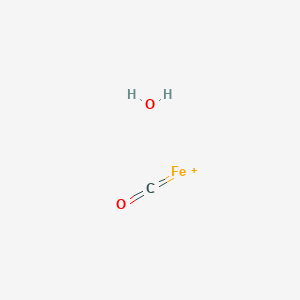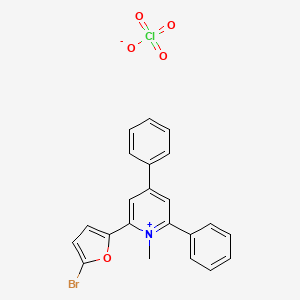
2-(5-Bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium perchlorate is a complex organic compound that features a brominated furan ring, a methylated pyridinium ion, and two phenyl groups
Métodos De Preparación
The synthesis of 2-(5-Bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium perchlorate typically involves multi-step organic reactions. The synthetic route often starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to further reactions to introduce the pyridinium ion and phenyl groups. The final step involves the formation of the perchlorate salt. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Análisis De Reacciones Químicas
2-(5-Bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium perchlorate can undergo various types of chemical reactions, including:
Oxidation: The brominated furan ring can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to remove the bromine atom or to modify the pyridinium ion.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(5-Bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving molecular interactions and binding assays.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2-(5-Bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The brominated furan ring and pyridinium ion play crucial roles in these interactions, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar compounds to 2-(5-Bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium perchlorate include:
2-(5-Bromofuran-2-yl)-1,3-dioxolane: Shares the brominated furan ring but differs in the rest of the structure.
(5-Bromofuran-2-yl)methanol: Contains the brominated furan ring with a different functional group.
3,6-Bis(5-bromofuran-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione: Features multiple brominated furan rings and a different core structure. The uniqueness of this compound lies in its combination of the brominated furan ring, pyridinium ion, and phenyl groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
114632-16-5 |
|---|---|
Fórmula molecular |
C22H17BrClNO5 |
Peso molecular |
490.7 g/mol |
Nombre IUPAC |
2-(5-bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C22H17BrNO.ClHO4/c1-24-19(17-10-6-3-7-11-17)14-18(16-8-4-2-5-9-16)15-20(24)21-12-13-22(23)25-21;2-1(3,4)5/h2-15H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
QCBSSFDARHBBQB-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=C(C=C(C=C1C2=CC=C(O2)Br)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14286325.png)
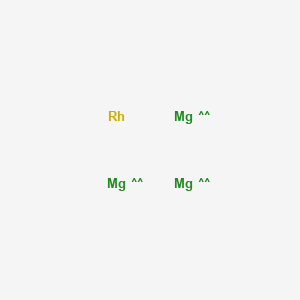
![2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14286328.png)
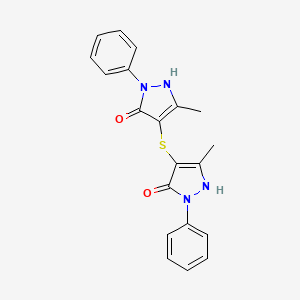
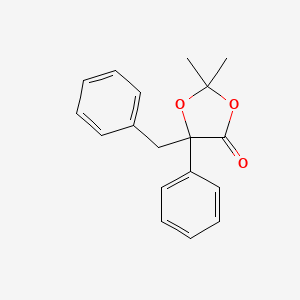
![N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine](/img/structure/B14286367.png)

![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)
![4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid](/img/structure/B14286395.png)
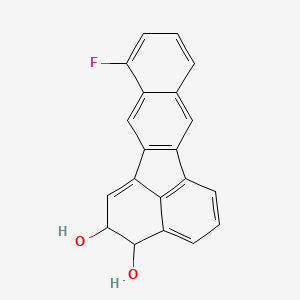

![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
